molecular formula C10H17N B1425417 1-(2-Methylpropyl)cyclopentane-1-carbonitrile CAS No. 1384583-59-8

1-(2-Methylpropyl)cyclopentane-1-carbonitrile

Cat. No. B1425417
M. Wt: 151.25 g/mol
InChI Key: BLNHGAWYLMGYDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2-Methylpropyl)cyclopentane-1-carbonitrile” is an organic compound with the molecular formula C10H17N . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “1-(2-Methylpropyl)cyclopentane-1-carbonitrile” consists of a cyclopentane ring with a carbonitrile group (C#N) and a 2-methylpropyl group attached . The exact structure can be represented by the SMILES notation: CC(C)CC1(CCCC1)C#N .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 151.25 . Detailed physical and chemical properties such as boiling point, density, and melting point are not available in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Cyclopentane rings are crucial in synthetic chemistry, serving as building blocks for more complex molecules. The stereocontrolled intramolecular free-radical cyclization is a powerful method for carbon-carbon bond formation, which is essential for synthesizing cyclopentane derivatives. This approach has enabled the total synthesis of a wide range of compounds, including iso-, neuro-, and phytoprostanes, highlighting the versatility and importance of cyclopentane structures in lipid chemistry (Durand et al., 2004).

Industrial Applications

  • Cyclopentanone, a closely related compound, is identified as an important chemical intermediate. Its uses span from the production of fragrances to serving as a solvent in the electronics industry. This highlights the utility of cyclopentane derivatives in various industrial applications (Sinopec Shanghai, 2011).

Agricultural and Food Science

  • Compounds such as 1-methylcyclopropene (1-MCP), although structurally distinct, provide insight into the agricultural applications of cycloalkanes. 1-MCP is used to delay ripening and senescence in fruits and vegetables, demonstrating the potential of cyclic compounds in enhancing food preservation and extending shelf life (Watkins, 2006).

Pharmaceutical and Medicinal Chemistry

  • The review of jasmonic acid and its derivatives, which are cyclopentanone compounds, underscores the growing interest in small molecules, including plant hormones, in medicinal chemistry. These compounds exhibit a broad range of biological activities, suggesting potential pharmaceutical applications for cyclopentane derivatives (Ghasemi Pirbalouti et al., 2014).

Environmental and Material Sciences

  • The development of activated carbons from waste materials for aqueous-phase treatment showcases the importance of sustainable material science research. While not directly related to cyclopentane derivatives, this work illustrates the broad interest in developing innovative materials for environmental applications (Dias et al., 2007).

Safety And Hazards

Safety data for “1-(2-Methylpropyl)cyclopentane-1-carbonitrile” is currently unavailable online . It’s recommended to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

1-(2-methylpropyl)cyclopentane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c1-9(2)7-10(8-11)5-3-4-6-10/h9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNHGAWYLMGYDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(CCCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylpropyl)cyclopentane-1-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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